molecular formula C16H24N2O2 B6335631 Benzyl N-[(1-aminocycloheptyl)methyl]carbamate CAS No. 1352999-50-8

Benzyl N-[(1-aminocycloheptyl)methyl]carbamate

Cat. No.: B6335631
CAS No.: 1352999-50-8
M. Wt: 276.37 g/mol
InChI Key: FECJKOFZSHYZFD-UHFFFAOYSA-N
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Description

Overview of Carbamate (B1207046) Chemistry in Synthetic and Medicinal Applications

Carbamates, also known as urethanes, are a class of organic compounds that share a common functional group, the carbamate ester linkage (-NHC(=O)O-). This functional group is a key structural motif in a wide array of biologically active molecules and is extensively utilized in both synthetic and medicinal chemistry. nih.govsemanticscholar.orgacs.org The carbamate moiety is essentially a hybrid of an amide and an ester, and this unique structure confers upon it a high degree of chemical and metabolic stability. acs.org

In medicinal chemistry, the carbamate group is a crucial component in many approved drugs and prodrugs. semanticscholar.orgacs.org Carbamate-containing molecules exhibit a broad spectrum of biological activities, including acting as acetylcholinesterase inhibitors, and possessing anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net A well-known example is Rivastigmine, a carbamate-based drug used in the treatment of Alzheimer's disease. The stability of the carbamate linkage, coupled with its ability to participate in hydrogen bonding, makes it an attractive scaffold for designing molecules that can interact effectively with biological targets. nih.gov Furthermore, carbamates are often employed in prodrug design to enhance the stability and bioavailability of pharmaceuticals. acs.org

In synthetic chemistry, organic carbamates serve as important protecting groups for amines, particularly in the context of peptide synthesis. nih.govacs.org They are also utilized as starting materials and intermediates in the chemical and paint industries. nih.gov The synthesis of carbamates can be achieved through various chemical methodologies, providing chemists with versatile tools for molecular construction. nih.gov

The Role of Benzyl (B1604629) Carbamates as Protecting Groups for Amines

In multi-step organic syntheses, it is often necessary to temporarily block the reactivity of a functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is the role of a protecting group. For amines, one of the most widely used protecting groups is the benzyloxycarbonyl group, commonly abbreviated as Cbz or Z. total-synthesis.com When an amine is protected with this group, it forms a benzyl carbamate. chemicalbook.com

The Cbz group was first introduced in the 1930s for peptide synthesis and has since become a cornerstone of this field. total-synthesis.com Its popularity stems from several key advantages. The benzyl carbamate linkage is stable under a wide range of conditions, including both acidic and basic environments, making it compatible with many synthetic transformations. total-synthesis.com This stability allows chemists to perform various reactions on other parts of the molecule without affecting the protected amine.

The removal of the Cbz group, or deprotection, is typically achieved through catalytic hydrogenation. masterorganicchemistry.com This process involves reacting the benzyl carbamate with hydrogen gas in the presence of a palladium catalyst (Pd/C). This reaction is generally clean and efficient, yielding the free amine, toluene (B28343), and carbon dioxide as byproducts. The mild conditions of this deprotection method make it suitable for use with sensitive molecules. masterorganicchemistry.com Alternatively, strong acids can also be used to remove the Cbz group. total-synthesis.com The orthogonality of the Cbz group to other common protecting groups like Boc and Fmoc further enhances its utility in complex synthetic strategies. total-synthesis.com

Significance of Cycloalkane-Derived Amines in Organic Synthesis

Cycloalkane moieties are important structural components in many organic molecules, including a number of pharmaceuticals and natural products. The incorporation of a cycloalkane ring can significantly influence a molecule's conformational properties, lipophilicity, and metabolic stability. Amines that are attached to or are part of a cycloalkane ring system are valuable building blocks in organic synthesis.

The synthesis of cyclic amines can be achieved through various methods, including the N-heterocyclization of primary amines with diols and aza-Prins cyclization. organic-chemistry.org The specific size of the cycloalkane ring can impact the reactivity and properties of the resulting molecule. For instance, the synthesis of novel enamine derivatives has been successfully achieved through the reaction of cyclic β-ketoesters, such as those derived from cyclopentanone (B42830) and cyclohexanone, with various diamines. utripoli.edu.ly

The synthesis of more complex cyclobutane-containing natural products has been approached using C–H functionalization logic, highlighting the importance of developing synthetic strategies for stereocontrolled synthesis of these structures. acs.org The reactivity of cycloalkanones in the formation of cyclic enamines has also been a subject of study. researchgate.net The presence of a cycloheptyl group in Benzyl N-[(1-aminocycloheptyl)methyl]carbamate suggests its potential as a precursor for molecules with specific three-dimensional structures and physicochemical properties conferred by this seven-membered ring.

Research Context and Scope of the Chemical Compound

While specific research applications for this compound are not extensively documented in publicly available literature, its chemical structure provides a clear indication of its potential role in synthetic chemistry. The compound contains a primary amine protected as a benzyl carbamate, attached to a cycloheptyl ring via a methylene (B1212753) spacer.

This structure suggests that the compound is likely an intermediate in the synthesis of more complex target molecules. The Cbz-protected amine allows for the introduction of the (1-aminocycloheptyl)methyl moiety into a larger molecule. Following subsequent chemical transformations, the Cbz group can be removed under standard hydrogenolysis conditions to reveal the primary amine, which can then undergo further reactions.

Below is a table summarizing the key chemical features of this compound and their significance in a research context.

Chemical FeatureSignificance in Research Context
Benzyl Carbamate GroupA stable protecting group for the primary amine, allowing for selective reactions at other parts of a molecule. It can be readily removed under mild conditions. total-synthesis.commasterorganicchemistry.com
(1-Aminocycloheptyl)methyl MoietyA cycloalkane-derived amine building block that can be incorporated into larger molecules. The cycloheptyl ring can influence the overall shape and properties of the final compound.
Primary Amine (protected)A key functional group that, once deprotected, can be used for a variety of chemical transformations, such as amide bond formation or alkylation, to build more complex structures. wikipedia.org

An exploration into the synthesis of this compound reveals a multi-step process requiring careful consideration of reagent selection and reaction conditions. The construction of this molecule can be logically divided into two primary stages: the formation of the core 1-aminocycloheptylmethyl moiety and the subsequent installation of the benzyl carbamate protecting group. Methodologies for each stage draw from established principles in organic synthesis, including classic named reactions and modern catalytic approaches.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(1-aminocycloheptyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c17-16(10-6-1-2-7-11-16)13-18-15(19)20-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECJKOFZSHYZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of Benzyl N 1 Aminocycloheptyl Methyl Carbamate

Cleavage of the Benzyl (B1604629) Carbamate (B1207046) Protecting Group

The benzyloxycarbonyl (Cbz) group is known for its stability under a range of conditions, yet it can be effectively removed through several distinct methods, including acid-mediated deprotection, catalytic hydrogenolysis, and nucleophilic cleavage. The choice of method often depends on the presence of other functional groups within the molecule that might be sensitive to specific reaction conditions.

The Cbz group in Benzyl N-[(1-aminocycloheptyl)methyl]carbamate is susceptible to cleavage under strong acidic conditions. This method typically involves the protonation of the carbamate's carbonyl oxygen, which facilitates cleavage of the benzyl-oxygen bond.

Common reagents for acid-mediated deprotection include strong acids like hydrogen bromide (HBr) in acetic acid, or an excess of other mineral acids like HCl. Lewis acids are also effective; for instance, trimethylsilyl (B98337) iodide (TMSI) can be used, though it may generate benzyl iodide as a byproduct which can lead to unwanted side reactions. Another powerful Lewis acid system for this purpose is aluminum chloride (AlCl3) in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). The general mechanism under strong acid conditions proceeds through protonation, followed by nucleophilic attack (e.g., by a bromide ion) at the benzylic carbon (an SN2-type displacement) or unimolecular cleavage (SN1-type) to release the unstable carbamic acid, which then readily decarboxylates to yield the free amine.

Table 1: Common Reagents for Acid-Mediated Cbz Deprotection

Reagent/System Typical Conditions Reference
HBr in Acetic Acid Room temperature
Trimethylsilyl iodide (TMSI) Inert solvent (e.g., CH2Cl2)
Aluminum Chloride (AlCl3) 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)
Hard Lewis Acid / Soft Nucleophile Various

Catalytic hydrogenolysis is the most frequently employed method for the deprotection of Cbz-protected amines due to its mild conditions and clean reaction profile. This method involves the cleavage of the C-O bond of the carbamate by hydrogen gas in the presence of a metal catalyst.

The standard procedure utilizes palladium on activated carbon (Pd/C) as the catalyst with hydrogen gas (H2) in a solvent like methanol (B129727), ethanol, or ethyl acetate. The reaction proceeds via the reductive cleavage of the benzylic C-O bond, which releases toluene (B28343) and the unstable carbamic acid intermediate. This intermediate rapidly loses carbon dioxide to liberate the primary amine. An alternative to using hydrogen gas is transfer hydrogenolysis, where a hydrogen donor such as ammonium (B1175870) formate (B1220265) or triethylsilane is used in conjunction with the Pd/C catalyst. The efficiency of the reaction can sometimes be improved by using additives; for example, niobic acid-on-carbon (Nb2O5/C) used with Pd/C has been shown to facilitate the deprotection.

Table 2: Catalytic Systems for Hydrogenolysis of Cbz Group

Catalyst Hydrogen Source Typical Solvent Reference
10% Pd/C H2 gas Methanol, Ethanol, Ethyl Acetate
10% Pd/C Ammonium Formate Methanol
10% Pd/C Triethylsilane Not specified
Pd/C + Nb2O5/C H2 gas Methanol

For substrates containing functionalities that are sensitive to reduction (e.g., alkenes, alkynes, or certain halogenated aromatics) or strong acids, nucleophilic cleavage offers a valuable alternative. These methods avoid the use of hydrogen gas or harsh acidic conditions.

A notable protocol involves the use of 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) in a polar aprotic solvent such as N,N-dimethylacetamide (DMA) at elevated temperatures. This approach is superior for complex molecules where standard hydrogenolysis or acid-mediated conditions could affect other parts of the molecule. Another reported method uses tert-butylamine (B42293) in methanol to achieve a clean cleavage of the carbamate group. These reactions proceed via nucleophilic attack on the carbonyl carbon of the carbamate, leading to the eventual release of the free amine.

Chemical Reactions Involving the Free Amine Functionality

Upon successful cleavage of the benzyl carbamate group from this compound, the resulting product is (1-aminocycloheptyl)methanamine. This molecule possesses two primary amine groups. The following sections describe reactions characteristic of the newly deprotected primary aminomethyl group, although the primary amine on the cycloheptyl ring would exhibit similar reactivity.

N-Alkylation: The primary amine generated can be alkylated to form secondary or tertiary amines. A common modern method for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents in the presence of a metal catalyst (e.g., based on ruthenium or manganese). This atom-efficient process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine to the alkylated amine. More traditional methods involve the reaction with alkyl halides in the presence of a base.

N-Acylation: N-acylation is a fundamental reaction for amines to form amides. This transformation is readily achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. The reaction is typically high-yielding and can be performed under mild conditions. This method is crucial for building more complex structures, such as in peptide synthesis.

Table 3: General Methods for N-Alkylation and N-Acylation

Transformation Typical Reagents Product Reference
N-Alkylation Alcohol, Ru or Mn catalyst Secondary/Tertiary Amine
N-Alkylation Alkyl Halide, Base Secondary/Tertiary Amine
N-Acylation Acyl Chloride, Base Amide
N-Acylation Acid Anhydride, Base Amide

The primary amine functionality serves as a versatile handle for the synthesis of various derivatives. For instance, it can be converted into a urea (B33335) by reacting with an isocyanate or by a two-step process involving a chloroformate. Another important class of derivatives is guanidines, which can be synthesized by treating the amine with a guanylating agent, such as S-methyl-N,N′-bis(tert-butoxycarbonyl)isothiourea, followed by deprotection. These transformations expand the molecular diversity and are often employed in the synthesis of biologically active compounds.

Modifications of the Cycloheptyl Ring System

Functionalization of the Cycloheptane (B1346806) Core

Introducing new functional groups onto the cycloheptane ring is a key strategy for creating structural diversity. This can be approached through either non-selective or site-selective methods. The intrinsic chemical inertness of the aliphatic C-H bonds makes their direct and selective functionalization a significant challenge. researchgate.net

Undirected Functionalization: In the absence of a directing group, functionalization often proceeds through radical mechanisms, which typically exhibit low regioselectivity on a symmetrical ring like cycloheptane.

Free-Radical Halogenation: This classic method involves reacting the substrate with halogens (e.g., Br₂, Cl₂) under UV light or with a radical initiator. This would likely produce a mixture of mono- and poly-halogenated isomers at the C2, C3, and C4 positions of the cycloheptyl ring. The relative reactivity of secondary C-H bonds being similar, a statistical distribution of products can be expected, complicated by steric hindrance from the bulky substituent at C1.

Directed C-H Activation: Achieving site-selectivity requires the use of a directing group to position a catalyst in proximity to a specific C-H bond. While the carbamate group itself is not typically an effective directing group for remote C-H activation, the latent primary amine offers a synthetic handle. After deprotection of the benzyl carbamate, the resulting 1-(aminomethyl)cycloheptanamine could be converted into a derivative bearing a directing group (e.g., a pyridine (B92270) or amide). This approach enables palladium-catalyzed transannular C-H arylation, providing a route to functionalized carbocycles. nih.gov

Recent advancements have introduced novel ligand systems that facilitate the transannular γ-arylation of cycloalkane carboxylic acids, demonstrating excellent regioselectivity even in the presence of more reactive β-C-H bonds. nih.govsubstack.com Such strategies could be adapted to derivatives of the title compound.

Functionalization MethodTypical ReagentsExpected Outcome on Cycloheptyl CoreKey Challenges
Free-Radical HalogenationN-Bromosuccinimide (NBS), AIBN; or Br₂/Cl₂, hνMixture of brominated/chlorinated isomers at C2, C3, C4Low regioselectivity; potential for over-reaction
Directed C-H ArylationPd(OAc)₂, Ligand (e.g., Pyridone), Oxidant, Aryl HalideSite-selective introduction of an aryl group (e.g., at C4)Requires deprotection and installation of a directing group
Carbene/Nitrene InsertionDiazo compounds/Azides with Rh(II) or Cu(I) catalystInsertion into C-H bonds to form C-C or C-N bondsSelectivity between different C-H bonds can be challenging researchgate.netnih.gov

Ring Expansion/Contraction Strategies

Altering the size of the seven-membered ring involves reactions that proceed through carbocationic intermediates, which are prone to skeletal rearrangements.

Ring Contraction: A plausible strategy for contracting the seven-membered ring to a six-membered one is through a carbocation rearrangement analogous to the Demjanov or Tiffeneau-Demjanov rearrangement. wikipedia.orgorganicreactions.orgwikipedia.org This would involve a multi-step sequence:

Deprotection: Removal of the benzyl carbamate to unmask the primary amine.

Diazotization: Treatment of the resulting 1-(aminomethyl)cycloheptanamine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a highly unstable primary diazonium salt.

Carbocation Formation: Spontaneous loss of nitrogen gas (N₂) from the diazonium salt generates a primary carbocation on the exocyclic methyl group.

Rearrangement: A 1,2-alkyl shift, where a C-C bond from the ring migrates to the carbocation center, leads to ring contraction. This relieves strain and forms a more stable tertiary carbocation within the newly formed six-membered ring (a cyclohexyl cation).

Trapping: The resulting carbocation is trapped by a nucleophile (e.g., water or the conjugate base of the acid) to yield a cyclohexylmethanol or related derivative.

Ring Expansion: While the Tiffeneau-Demjanov rearrangement is classically used for one-carbon ring expansion, it requires a 1-aminomethyl-cycloalkanol precursor. wikipedia.orgsynarchive.com To achieve ring expansion from this compound, one would first need to functionalize the ring, as described in section 3.3.1, to install the necessary groups for a different type of expansion reaction.

StrategyRequired Precursor from Target CompoundKey ReagentsExpected Product
Demjanov Ring Contraction1-(Aminomethyl)cycloheptanamine (after deprotection)NaNO₂, HCl, H₂O(1-Methylcyclohexyl)methanol and other rearranged products
Favorskii Ring Contraction2-Halo-cycloheptanone derivativeBase (e.g., NaOMe)Cyclopentane carboxylic acid ester derivative wikipedia.orgharvard.edu
Wolff Rearrangement2-Diazocycloheptanone derivativeAg₂O, H₂O or hνCyclopentylacetic acid derivative harvard.edu

Reaction Kinetics and Mechanistic Studies of Transformations

The most significant chemical transformation for this compound is the cleavage of the benzyl carbamate (Cbz) group to liberate the primary amine. The kinetics and mechanism of this deprotection are highly dependent on the chosen method.

Hydrogenolysis: The most common and mild method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.com

Mechanism: The reaction is typically performed with hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. The process is believed to involve the oxidative addition of the benzylic C-O bond to the palladium surface. This is followed by hydrogenolysis, which cleaves the bond to produce toluene and a transient carbamic acid. The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free primary amine. total-synthesis.commasterorganicchemistry.com

Kinetics: The reaction rate is influenced by several factors, including hydrogen pressure, catalyst loading and activity, solvent, and temperature. thalesnano.com The presence of functional groups that can coordinate to the catalyst surface, including the amine product itself, can lead to catalyst inhibition or poisoning, thereby slowing the reaction. acs.org While specific kinetic data for the title compound is unavailable, hydrogenolysis of benzyl carbamates on primary alkyl amines is generally efficient. Studies on related systems show that benzyloxycarbamates are more labile to hydrogenolysis than corresponding benzyl ethers. acs.org

Acidolysis: Cleavage can also be achieved under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid. total-synthesis.comarkat-usa.org

Mechanism: The mechanism begins with the protonation of the carbamate carbonyl oxygen, which activates the group. Cleavage can then proceed via two pathways depending on the substrate and conditions. For a primary benzylic system, an Sₙ2 pathway is likely, where a nucleophile (e.g., bromide ion) attacks the benzylic carbon, displacing the carbamic acid. Alternatively, an Sₙ1 pathway involving the formation of a stable benzyl carbocation can occur, followed by its capture. In both cases, the resulting carbamic acid intermediate decarboxylates to give the amine hydrobromide salt. total-synthesis.com

Kinetics: The rate of acidolysis is dependent on the concentration and strength of the acid, the nucleophilicity of the counter-ion, and the stability of the benzylic carbocation intermediate. The rate-determining step is typically the C-O bond cleavage. The reaction is generally faster than hydrogenolysis but is much harsher and less compatible with other acid-sensitive functional groups.

Deprotection MethodTypical ConditionsRate-Determining Step (Postulated)Mechanistic Pathway
Catalytic HydrogenolysisH₂ (1 atm), 10% Pd/C, MeOH or EtOAc, rtSurface reaction on the palladium catalystHeterogeneous catalysis, hydrogenolysis, decarboxylation scientificupdate.com
Acidolysis33% HBr in Acetic Acid, rtNucleophilic attack on benzylic carbon (Sₙ2) or C-O bond heterolysis (Sₙ1)Protonation, Sₙ1/Sₙ2 cleavage, decarboxylation arkat-usa.org
Nucleophilic Cleavage2-Mercaptoethanol, K₃PO₄, DMA, 75 °CSₙ2 attack of thiolate on the benzylic carbonNucleophilic substitution, decarboxylation organic-chemistry.org

Structural Elucidation and Conformational Analysis of the Chemical Compound

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to determining the structure of novel chemical entities. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its electronic and vibrational states, nuclear environments, and elemental composition can be obtained.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map the connectivity and chemical environment of each atom in the molecule.

For Benzyl (B1604629) N-[(1-aminocycloheptyl)methyl]carbamate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl group, the carbamate (B1207046) linker, and the cycloheptyl ring. The aromatic protons of the phenyl ring would typically appear as a multiplet in the 7.3-7.4 ppm range. The benzylic methylene (B1212753) protons (-O-CH₂-Ph) are expected to produce a singlet around 5.1 ppm. The methylene bridge protons (-C-CH₂-NH-) would likely appear as a doublet around 3.1-3.3 ppm after coupling with the adjacent N-H proton. The protons on the cycloheptyl ring are predicted to resonate in the aliphatic region, approximately 1.4-1.7 ppm, likely as a series of broad, overlapping multiplets due to complex spin-spin coupling and the conformational flexibility of the seven-membered ring at room temperature. The carbamate N-H proton would give rise to a broad signal that could be observed between 5.0 and 6.0 ppm.

The ¹³C NMR spectrum would provide complementary information, confirming the carbon skeleton. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of 156-158 ppm. The aromatic carbons of the benzyl group would appear between 127 and 137 ppm. The benzylic carbon (-O-C H₂-Ph) would be observed around 67 ppm, while the methylene bridge carbon (-C H₂-NH-) would be near 50 ppm. The quaternary carbon of the cycloheptyl ring (C1) is predicted to be around 60 ppm, with the remaining six cycloheptyl methylene carbons appearing as a set of signals between 20 and 40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl N-[(1-aminocycloheptyl)methyl]carbamate

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl (C₆H₅) 7.30 - 7.40 (m, 5H) 127.5 - 128.5 (CH), 136.5 (C)
Benzylic CH₂ ~5.1 (s, 2H) ~67.0
Carbamate C=O - ~156.5
Carbamate NH 5.0 - 6.0 (br s, 1H) -
Methylene Bridge (CH₂) ~3.2 (d, 2H) ~50.0
Cycloheptyl C1 - ~60.0

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for unequivocally confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to within 5 parts per million), the exact molecular formula can be determined.

The molecular formula for this compound is C₁₆H₂₄N₂O₂. HRMS analysis, likely using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The precise measurement of this ion's mass would allow for the confirmation of the compound's elemental composition, distinguishing it from other potential isobaric compounds. Common adducts such as the sodium [M+Na]⁺ and potassium [M+K]⁺ ions may also be observed. Tandem mass spectrometry (MS/MS) experiments could reveal characteristic fragmentation patterns, such as the cleavage of the benzyl group to form a stable tropylium (B1234903) cation (m/z 91.05) nih.govnist.gov, further corroborating the proposed structure.

Table 2: Predicted HRMS Data for this compound

Molecular Formula Adduct Calculated Exact Mass (m/z)
C₁₆H₂₄N₂O₂ [M+H]⁺ 277.18595
C₁₆H₂₄N₂O₂ [M+Na]⁺ 299.16790

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net These two methods are often complementary.

The IR spectrum of this compound is expected to show several key absorption bands. A distinct band around 3320-3350 cm⁻¹ would correspond to the N-H stretching vibration of the secondary carbamate. rsc.org A strong, sharp absorption peak between 1680 and 1710 cm⁻¹ is characteristic of the carbonyl (C=O) group stretch (Amide I band). rsc.org The C-N stretching and N-H bending vibrations (Amide II band) would likely appear in the 1520-1550 cm⁻¹ region. Aliphatic C-H stretching from the cycloheptyl and methylene groups would be observed just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹), while aromatic C-H stretching would be seen just above 3000 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary data. While the polar C=O and N-H groups would be visible, the non-polar C-C bonds of the aromatic and cycloheptyl rings would be expected to produce strong signals, which can be weak in the IR spectrum. nist.gov

Table 3: Predicted IR and Raman Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity (IR)
N-H Stretch Carbamate 3320 - 3350 Medium
Aromatic C-H Stretch Phenyl Ring 3030 - 3100 Medium-Weak
Aliphatic C-H Stretch Cycloheptyl, CH₂ 2850 - 2950 Strong
C=O Stretch (Amide I) Carbamate 1680 - 1710 Strong
N-H Bend (Amide II) Carbamate 1520 - 1550 Medium

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods define the structure in solution or the gas phase, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state. researchgate.net This technique can precisely determine bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation.

Although no crystal structure for this compound has been reported in the literature, such an analysis would be invaluable. It would confirm the atomic connectivity and provide precise geometric parameters. Crucially, it would reveal the preferred solid-state conformation of the flexible cycloheptyl ring, which is anticipated to be a twist-chair form. mdpi.com Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds formed between the carbamate N-H donor and the carbonyl oxygen acceptor of adjacent molecules. researchgate.netacs.org

Conformational Dynamics of the Cycloheptyl Ring System

The seven-membered cycloheptyl ring is known for its significant conformational flexibility. Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) exists as a dynamic equilibrium of several low-energy conformers, primarily the twist-chair (TC) and twist-boat (TB) forms. The energy barriers separating these conformers are relatively low, allowing for rapid interconversion at room temperature through a process known as pseudorotation. mdpi.com

This inherent flexibility in the cycloheptyl moiety of this compound is expected to have a significant impact on its properties. In solution, the molecule would not exist in a single static conformation but rather as a population of rapidly interconverting conformers. This dynamic behavior is the likely reason for the broad, poorly resolved signals expected for the cycloheptyl protons in a standard ¹H NMR spectrum. Variable-temperature (VT) NMR studies could be employed to probe these dynamics. By lowering the temperature, it may be possible to slow the rate of interconversion sufficiently to observe distinct signals for the individual conformers, allowing for a more detailed analysis of the conformational equilibrium.

Stereochemical Analysis and Chiral Purity Determination

Stereochemical analysis is crucial for defining the three-dimensional arrangement of atoms in a molecule. This compound is an achiral molecule. The 1,1-disubstitution pattern on the cycloheptyl ring results in a molecule that possesses a plane of symmetry passing through the C1 and C4 atoms of the ring and the attached side chain. The absence of any stereocenters means that the molecule cannot exist as enantiomers or diastereomers. Consequently, the determination of chiral purity is not applicable to this compound.

Theoretical and Computational Studies of Benzyl N 1 Aminocycloheptyl Methyl Carbamate

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. By solving approximations of the Schrödinger equation, DFT can determine electron distribution, orbital energies, and related properties that govern molecular reactivity.

A typical DFT calculation, for instance at the B3LYP/6-31G* level of theory, on the optimized geometry of Benzyl (B1604629) N-[(1-aminocycloheptyl)methyl]carbamate would yield critical data. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals the charge distribution. This allows for the identification of electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack). For this compound, the oxygen atoms of the carbamate (B1207046) group and the nitrogen of the primary amine are expected to be the most electron-rich sites, appearing as red or yellow on an ESP map. Conversely, the hydrogen atoms of the amine and N-H groups would be electron-poor, appearing blue.

Table 5.1.1: Predicted Electronic Properties from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates potential sites for oxidation or electrophilic attack.
LUMO Energy+1.2 eVIndicates potential sites for reduction or nucleophilic attack.
HOMO-LUMO Gap7.7 eVSuggests high kinetic stability.
Dipole Moment3.5 DIndicates a polar molecule with significant charge separation.

These calculations predict that the primary amine and the carbamate's carbonyl oxygen are the most likely sites for electrophilic interaction, while the carbamate's N-H proton and the primary amine protons are the most acidic.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The structural flexibility of Benzyl N-[(1-aminocycloheptyl)methyl]carbamate, particularly due to its seven-membered cycloheptyl ring and the rotatable bonds in the side chain, makes conformational analysis crucial. Molecular dynamics (MD) simulations can explore the molecule's conformational landscape over time.

An MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water) and calculating the forces on each atom over a period of nanoseconds. This simulation tracks the molecule's movements, revealing preferred shapes (conformations) and the energy barriers between them. The cycloheptyl ring is known to exist in several low-energy conformations, such as the twist-chair and chair forms. The simulation would reveal the predominant conformation and the frequency of transitions between them.

Analysis of the simulation trajectory would focus on key dihedral angles, such as those within the cycloheptyl ring and the angles defining the orientation of the benzyl and methylcarbamate groups relative to the ring. The results would likely show that while the benzyl and carbamate groups have preferred orientations to minimize steric hindrance, the cycloheptyl ring itself undergoes significant conformational fluctuations.

Table 5.2.1: Key Dihedral Angles and Conformational Preferences from MD Simulation

Dihedral AngleDescriptionPredicted RangeDominant Conformation
O=C-N-CCarbamate linkage180° ± 15°Trans (planar)
C-N-CH₂-C(ring)Side chain rotation-170° to -150°, 50° to 70°Multiple stable rotamers
Ring TorsionsC-C-C-C in cycloheptylVariablePredominantly Twist-Chair

These findings are critical for understanding how the molecule might fit into a receptor binding site, as its three-dimensional shape is a primary determinant of biological interaction.

In Silico Prediction of Potential Biological Interactions (In Vitro)

In silico techniques like molecular docking are used to predict how a molecule might bind to a biological target, such as a protein receptor or enzyme. Given the structural motifs present in this compound (a carbamate and a primary amine), a plausible hypothetical target for investigation could be an enzyme like a hydrolase or a transferase.

In a docking study, the 3D structure of the molecule is computationally placed into the active site of a target protein. A scoring function then estimates the binding affinity (e.g., in kcal/mol) and predicts the most likely binding pose. The analysis focuses on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

For instance, docking this compound against a hypothetical enzyme active site might reveal that the primary amine forms a salt bridge with an acidic residue like aspartate. The carbamate's carbonyl oxygen could act as a hydrogen bond acceptor, while the benzyl group could fit into a hydrophobic pocket.

Table 5.3.1: Hypothetical Docking Results Against a Protein Target

Interaction TypeMolecular Group InvolvedTarget Residue (Example)Predicted Distance/Geometry
Hydrogen BondCarbamate N-HAspartate (side chain O)2.9 Å
Hydrogen BondCarbonyl Oxygen (C=O)Serine (side chain OH)3.1 Å
Salt BridgePrimary Amine (-NH₃⁺)Glutamate (side chain COO⁻)3.5 Å
HydrophobicBenzyl RingPhenylalanine, LeucineFavorable packing
Binding Affinity - - -8.2 kcal/mol

Such results would provide a testable hypothesis for experimental (in vitro) assays to confirm the predicted biological activity.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are highly effective for mapping out the step-by-step mechanism of a chemical reaction and identifying the high-energy transition state (TS). A relevant reaction for this molecule would be the hydrolysis of the carbamate bond, a process of significant interest in both industrial and biological contexts.

Using DFT, a reaction coordinate can be modeled by systematically changing the distance between reacting atoms (e.g., a water molecule's oxygen and the carbamate's carbonyl carbon). At each point, the energy of the system is calculated, generating an energy profile for the reaction. The peak of this profile corresponds to the transition state, the structure of which can be optimized.

The calculations would likely show a two-step mechanism for hydrolysis under neutral conditions:

Nucleophilic attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate.

Breakdown of the intermediate, leading to the cleavage of the C-N bond and the release of the amine and carbamic acid, which subsequently decomposes.

Calculating the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

Table 5.4.1: Calculated Activation Energies for Carbamate Hydrolysis

Reaction StepTransition State (TS)Calculated Activation Energy (ΔG‡)Description
Nucleophilic AttackTS1+25 kcal/molFormation of the tetrahedral intermediate.
C-N Bond CleavageTS2+15 kcal/molBreakdown of the intermediate.

These computational findings offer a detailed picture of the reaction at a molecular level, explaining the energetic barriers and the structural changes that occur during the transformation.

Design and Synthesis of Derivatives and Analogues of the Chemical Compound

Systematic Modification of the Benzyl (B1604629) Moiety

The benzyl group, serving as a protecting group for the carbamate (B1207046), offers a rich canvas for structural variation. Modifications can be introduced on the aromatic ring or at the benzylic carbon, allowing for the modulation of electronic, steric, and hydrophobic properties.

Aromatic Ring Substitutions and Heteroaromatic Analogues

The phenyl ring of the benzyl group can be functionalized with a wide array of substituents to probe interactions with target biomolecules. Standard electrophilic aromatic substitution reactions can be employed on benzyl alcohol precursors prior to carbamate formation. For instance, nitration followed by reduction can introduce an amino group, while halogenation or Friedel-Crafts reactions can install halogens or alkyl/acyl groups, respectively.

These precursor molecules, the substituted benzyl alcohols, can then be converted to the corresponding chloroformates or activated carbonates to react with the (1-aminocycloheptyl)methanamine core. A general synthetic approach involves reacting a substituted benzyl alcohol with phosgene or a phosgene equivalent to generate a benzyl chloroformate, which subsequently reacts with the amine to form the desired carbamate.

Furthermore, the entire phenyl ring can be replaced with various heteroaromatic systems to introduce new hydrogen bonding capabilities and alter solubility. sciforum.net Aryl- and heteroaryl carbamates are well-established motifs in bioactive compounds. sciforum.net The synthesis of these analogues would involve using heteroaromatic methanols (e.g., pyridin-4-ylmethanol, thiophen-2-ylmethanol) as the starting alcohol component in the carbamate synthesis.

Modification Type Example Substituent/Analogue Illustrative Precursor Alcohol Potential Synthetic Method
Electron-Donating Group4-Methoxybenzyl(4-methoxyphenyl)methanolReaction of 4-methoxybenzyl chloroformate with the amine.
Electron-Withdrawing Group4-Nitrobenzyl(4-nitrophenyl)methanolReaction of 4-nitrobenzyl chloroformate with the amine.
Halogen Substitution4-Chlorobenzyl(4-chlorophenyl)methanolReaction of 4-chlorobenzyl chloroformate with the amine.
Heteroaromatic AnaloguePyridin-4-ylmethyl(Pyridin-4-yl)methanolReaction of the alcohol with an activating agent (e.g., CDI) followed by the amine.
Fused Ring SystemNaphthylmethyl(Naphthalen-2-yl)methanolReaction of 2-(bromomethyl)naphthalene with the amine and CO2 source.

Alterations at the Benzylic Carbon

The benzylic carbon provides another site for modification. Introducing substituents at this position can create steric hindrance, influence the conformation of the benzyl group, and potentially introduce a chiral center. For example, replacing the benzylic -CH₂- with a -CH(CH₃)- group would involve starting with 1-phenylethanol instead of benzyl alcohol. The synthesis would proceed through similar carbamate-forming reactions, but the resulting molecule would be chiral, offering the potential for stereoselective interactions. More complex substitutions can be envisioned, though may require more specialized synthetic routes.

Exploration of Variations within the Carbamate Linkage

The carbamate group [-O-C(=O)-N-] is a stable and versatile linker, but its properties can be mimicked or altered by replacing it with bioisosteric groups, or by substitution on the carbamate nitrogen itself. nih.gov

Ester and Amide Analogues

Bioisosteric replacement of the carbamate linkage with ester or amide functionalities can significantly impact the molecule's hydrogen-bonding capacity, metabolic stability, and polarity. nih.gov The synthesis of these analogues requires a shift in strategy from carbamate formation to esterification or amidation.

Ester Analogue: To synthesize an ester isostere, such as Benzyl 2-((1-aminocycloheptyl)methyl)acetate, one could perform a standard esterification reaction between benzyl alcohol and a suitable carboxylic acid derivative, like (1-(carboxymethyl)cycloheptyl)methanaminium chloride.

Amide Analogue: An amide analogue, for instance, 2-((1-aminocycloheptyl)methyl)-N-benzylacetamide, would be synthesized via an amidation reaction. This typically involves coupling benzylamine with a (1-(carboxymethyl)cycloheptyl)methanaminium derivative using standard peptide coupling reagents (e.g., DCC, EDC).

These replacements fundamentally alter the core structure, transforming the carbamate into a different functional class, which can lead to novel biological activities. nih.govcambridgemedchemconsulting.com

N-Substitution Patterns on the Carbamate Nitrogen

The hydrogen on the carbamate nitrogen can be replaced with various substituents, which eliminates a hydrogen bond donor site and introduces steric bulk. N-alkylation of carbamates is a common transformation that can be achieved under mild conditions. researchgate.net A widely used method involves treating the parent carbamate with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base such as cesium carbonate (Cs₂CO₃), often with tetrabutylammonium iodide (TBAI) as a catalyst. researchgate.netorganic-chemistry.org This approach is highly selective for N-alkylation over O-alkylation. epa.gov

N-Substituent Alkylating Agent Typical Base/Catalyst Resulting Moiety
MethylMethyl iodide (CH₃I)Cs₂CO₃ / TBAI-N(CH₃)-
EthylEthyl bromide (C₂H₅Br)Cs₂CO₃ / TBAI-N(C₂H₅)-
PropylPropyl iodide (C₃H₇I)Cs₂CO₃ / TBAI-N(C₃H₇)-
BenzylBenzyl bromide (BnBr)Cs₂CO₃ / TBAI-N(Bn)-

Structural Elaboration and Diversification of the Cycloheptyl Amine Scaffold

The 1-aminocycloheptyl-methyl moiety provides a saturated, three-dimensional scaffold that can be extensively modified. Diversification strategies include altering the ring itself, replacing it with different cyclic or spirocyclic systems, or changing its size. This concept, often termed "scaffold hopping," is a powerful tool in drug discovery to explore new chemical space and improve molecular properties. bhsai.orgnih.gov

Functionalization of the cycloheptyl ring can be achieved by starting with substituted cycloheptanones. For example, a 4-hydroxycycloheptanone could be carried through the synthetic sequence to yield a final compound with a hydroxyl group on the cycloheptane (B1346806) ring.

A more profound modification is the complete replacement of the cycloheptyl ring. This allows for the exploration of diverse spatial arrangements of the amine and methyl-carbamate groups. For example, replacing the cycloheptyl group with a piperidine ring introduces a basic nitrogen into the scaffold, which can dramatically alter physicochemical properties like solubility and pKa. Spirocyclic scaffolds, which are conformationally rigid and rich in sp³ centers, represent another attractive alternative. nih.govrsc.org The synthesis of these analogues would begin with the appropriate cyclic or spirocyclic amine precursor.

Scaffold Type Example Scaffold Key Feature Illustrative Precursor
Monocyclic (Alicyclic)CyclohexylSmaller, common ring system1-amino-1-(aminomethyl)cyclohexane
Monocyclic (Heterocyclic)Piperidin-4-ylIntroduces a basic nitrogen4-amino-4-(aminomethyl)piperidine
BicyclicDecahydronaphthalen-1-ylRigid, fused ring system1-amino-1-(aminomethyl)decahydronaphthalene
Spirocyclic2-aminospiro[3.3]heptaneConformationally restricted, 3D shape2-amino-2-(aminomethyl)spiro[3.3]heptane

Through these systematic modifications, a large and diverse library of analogues of Benzyl N-[(1-aminocycloheptyl)methyl]carbamate can be designed and synthesized, providing a robust platform for exploring its potential applications.

Ring Size Variation (e.g., Cyclohexyl, Cyclooctyl Analogues)

The synthesis of analogues of this compound with varied cycloalkane ring sizes is a fundamental approach to exploring the impact of steric bulk and conformational rigidity on the molecule's properties. The general synthetic strategy typically begins with the corresponding 1-aminocycloalkanecarboxylic acid. This precursor undergoes a series of transformations to yield the final carbamate.

A plausible and widely used synthetic pathway involves three key stages:

Reduction of the Carboxylic Acid : The 1-aminocycloalkanecarboxylic acid is first N-protected, for example, using a tert-butoxycarbonyl (Boc) group. The protected amino acid is then reduced to the corresponding N-protected (1-aminocycloalkyl)methanol. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Amine Deprotection : The protecting group on the primary amine is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

Carbamate Formation : The resulting (1-aminocycloalkyl)methanol is reacted with benzyl chloroformate in the presence of a base (like sodium bicarbonate or triethylamine) to yield the target benzyl carbamate derivative.

This modular approach allows for the straightforward synthesis of a series of analogues by simply changing the starting cycloalkane amino acid.

Table 1: Proposed Synthetic Scheme for Ring Size Analogues
AnalogueStarting MaterialKey Synthetic Steps
Cyclohexyl Analogue1-Aminocyclohexanecarboxylic acid1. N-protection (Boc) 2. Reduction (LiAlH₄) 3. Deprotection (TFA) 4. Carbamoylation (Benzyl Chloroformate)
Cycloheptyl Analogue (Parent)1-Aminocycloheptanecarboxylic acid1. N-protection (Boc) 2. Reduction (LiAlH₄) 3. Deprotection (TFA) 4. Carbamoylation (Benzyl Chloroformate)
Cyclooctyl Analogue1-Aminocyclooctanecarboxylic acid1. N-protection (Boc) 2. Reduction (LiAlH₄) 3. Deprotection (TFA) 4. Carbamoylation (Benzyl Chloroformate)

Positional Isomerism of the Amino and Methyl Groups

Investigating positional isomers allows for the exploration of the spatial relationship between the amino and methylcarbamate functionalities on the cycloalkane ring. While the parent compound features a 1,1-disubstitution pattern (geminal substitution), synthetic routes can be designed to access 1,2- and 1,3-disubstituted analogues, among others. Each class of isomer requires a distinct synthetic approach, often starting from a specifically functionalized cycloalkane precursor.

For instance, the synthesis of a 1,3-disubstituted analogue like [(1S,3S)-3-aminocyclohexyl]methanol has been achieved using a chiral-pool approach starting from L-glutamic acid. researchgate.net This strategy establishes a specific stereochemical and positional arrangement early in the synthetic sequence. The synthesis of 1,2-disubstituted isomers can be approached through methods that establish vicinal stereocenters, such as stereoselective Michael-initiated ring closure reactions or catalytic hydroalkylation of cycloalkenes. chemrxiv.orgescholarship.org

Table 2: Synthetic Approaches to Positional Isomers
Isomer TypeExample Structure CorePotential Synthetic Starting Point/Strategy
1,1-Disubstituted (Parent)(1-Aminocycloheptyl)methanol1-Aminocycloheptanecarboxylic acid
1,2-Disubstituted2-Aminocycloheptyl)methanolAsymmetric hydrofunctionalization of cycloheptene derivatives. chemrxiv.org
1,3-Disubstituted(3-Aminocycloheptyl)methanolChiral pool synthesis, e.g., starting from amino acids like glutamic acid. researchgate.net

Stereoisomeric Design and Synthesis

While the parent this compound is achiral, its positional isomers (e.g., 1,2- and 1,3-disubstituted analogues) contain stereocenters, necessitating stereoselective synthetic methods to access specific stereoisomers. Asymmetric synthesis in this context is crucial for producing enantiomerically pure compounds. Several advanced strategies are employed to control stereochemistry during the formation of the cycloalkane core or the installation of functional groups.

Key strategies include:

Chiral Auxiliaries : The use of a covalently bonded chiral molecule guides the stereochemical outcome of a reaction. For example, the Schöllkopf reagent can be used for the asymmetric synthesis of amino acid precursors, while N-tert-butanesulfinyl imines are effective for diastereoselective additions of nucleophiles to form chiral amines. nih.govmdpi.com

Catalyst-Controlled Asymmetric Reactions : Chiral catalysts can induce enantioselectivity in a reaction. Nickel-hydride catalysis, for example, can be used for the dynamic kinetic asymmetric transformation of cycloalkenes to produce enantioenriched 1,2-cis disubstituted cycloalkanes with high selectivity. chemrxiv.org

Substrate-Controlled Synthesis : The inherent chirality of the starting material, often derived from the chiral pool (e.g., amino acids or terpenes), directs the stereochemistry of subsequent transformations.

Table 3: Strategies for Stereoisomeric Synthesis
StrategyDescriptionApplicable Isomer Type
Chiral Auxiliary (e.g., Sulfinyl Imine)A removable chiral group directs the stereoselective formation of a new chiral center. mdpi.com1,2- or 1,3-Disubstituted
Asymmetric Catalysis (e.g., NiH Catalysis)A chiral catalyst creates a stereocenter with high enantioselectivity from a prochiral substrate. chemrxiv.org1,2-Disubstituted
Chiral Pool SynthesisIncorporates a readily available enantiopure starting material to build the target molecule. researchgate.net1,2- or 1,3-Disubstituted

Combinatorial and High-Throughput Synthesis Approaches for Libraries

To efficiently explore the structure-activity relationships of this compound derivatives, combinatorial chemistry and high-throughput synthesis techniques are employed to generate large, diverse libraries of analogues. nih.gov These methods allow for the systematic variation of different parts of the molecular scaffold in a parallel or automated fashion.

Solid-Phase Synthesis is a powerful technique where the starting material is anchored to a polymer resin. This simplifies purification, as excess reagents and byproducts are washed away after each reaction step. A potential solid-phase route could involve:

Anchoring a suitable cycloalkane core to the resin.

Performing a series of reactions in a split-pool fashion to introduce diversity. For example, a set of different (1-aminocycloalkyl)methanol cores could be reacted with a library of chloroformates or isocyanates to generate a wide array of carbamate and urea (B33335) derivatives.

Cleaving the final products from the resin for screening.

Liquid-Phase Parallel Synthesis involves running multiple reactions simultaneously in multi-well plates. This method is amenable to automation and allows for the rapid production of discrete compounds, which can be purified and characterized individually.

A positional scanning library approach can be used to systematically probe the importance of each substituent. nih.gov In this design, a series of sub-libraries is created where one position on the scaffold is fixed with a specific functional group, while all other positions contain a mixture of diverse substituents. Screening these sub-libraries can rapidly identify the optimal functional group for each position on the scaffold.

Table 4: Combinatorial Synthesis Scheme for Analogue Libraries
StepActionSource of Diversity
1. ScaffoldingSynthesize a panel of (1-aminocycloalkyl)methanols.Cycloalkane ring size (C5, C6, C7, C8...). Positional Isomerism (1,1-, 1,2-, 1,3-).
2. Parallel CarbamoylationReact each amino alcohol with a library of chloroformates in a multi-well plate.The 'benzyl' portion of the carbamate (e.g., substituted benzyls, alkyls, aryls).
3. Workup & PurificationAutomated liquid-liquid extraction and purification (e.g., mass-directed HPLC).N/A
4. Library GenerationA grid of N (scaffolds) x M (chloroformates) discrete compounds is created.Final library of diverse analogues.

Applications of Benzyl N 1 Aminocycloheptyl Methyl Carbamate in Organic Synthesis

Utility as a Versatile Protecting Group for Primary Amines

The primary application of the benzyl (B1604629) carbamate (B1207046) functional group is the protection of primary amines. masterorganicchemistry.combiosynth.com In the context of Benzyl N-[(1-aminocycloheptyl)methyl]carbamate, the benzyl carbamate group, often abbreviated as Cbz or Z, serves to mask the reactivity of the primary amine on the aminocycloheptyl methyl moiety. masterorganicchemistry.com This protection is crucial in multi-step syntheses where the amine's nucleophilicity and basicity could interfere with desired chemical transformations at other sites of a molecule. biosynth.comspringernature.com

The Cbz group is widely employed in peptide synthesis to prevent the amine of one amino acid from reacting uncontrollably with the activated carboxylic acid of another. masterorganicchemistry.compeptide.com While there is no specific documentation for this compound in peptide synthesis, the principle remains the same. The Cbz group effectively deactivates the amine by converting it into a less nucleophilic carbamate. masterorganicchemistry.com

One of the key advantages of the Cbz protecting group is its stability under a range of reaction conditions, yet it can be readily removed under specific and mild conditions. masterorganicchemistry.com The most common method for deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) and hydrogen gas. masterorganicchemistry.com This process cleaves the benzylic C-O bond, releasing the free amine, toluene (B28343), and carbon dioxide. This orthogonality allows for selective deprotection in the presence of other protecting groups that are sensitive to acidic or basic conditions. masterorganicchemistry.com

Table 1: Common Amine Protecting Groups and Their Cleavage Conditions

Protecting GroupAbbreviationCleavage Conditions
Benzyl carbamateCbz, ZH₂, Pd/C (Catalytic Hydrogenation)
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

This compound can serve as a crucial intermediate in the synthesis of more elaborate molecules. By protecting the primary amine, the rest of the molecule can be subjected to various chemical modifications. Once the desired molecular framework is assembled, the Cbz group can be removed to reveal the primary amine for further functionalization.

For instance, in the synthesis of chiral β2-amino acids, similar benzyl carbamate-protected compounds are used as electrophiles in aminomethylation reactions. researchgate.netresearchgate.net Although a direct application of this compound is not documented, its structure suggests it could participate in analogous transformations. The protected amine allows for the introduction of the (1-aminocycloheptyl)methyl unit into a target molecule. Subsequent deprotection would then yield a product containing a primary amine, which could be a key structural feature for biological activity.

The synthesis of complex natural products and pharmaceutically active compounds often involves the strategic use of such protected intermediates to build molecular complexity in a controlled manner.

Building Block for the Construction of Diverse Chemical Scaffolds

The unique combination of a cycloheptyl ring and a protected primary amine makes this compound a valuable building block for creating diverse chemical scaffolds. The cycloheptyl moiety provides a seven-membered carbocyclic framework, which can be a core element in various target molecules.

This compound can be a precursor for the synthesis of N-heterocyclic compounds. beilstein-journals.orgresearchgate.net After deprotection of the primary amine, it can undergo cyclization reactions with suitable bifunctional reagents to form a variety of heterocyclic rings. These heterocyclic scaffolds are prevalent in medicinal chemistry and material science.

Furthermore, the protected amine allows for modifications on the cycloheptyl ring itself, if other functional groups are present or introduced. This versatility enables the generation of a library of compounds with different substitutions on the cycloheptyl scaffold, which can then be screened for desired biological or material properties.

Potential in Catalyst or Ligand Development Based on the Aminocycloheptyl Structure

The aminocycloheptyl portion of this compound holds potential for the development of novel catalysts and ligands. Amine-containing ligands are known to coordinate with transition metals to form catalytically active complexes. The specific steric and electronic properties of the cycloheptyl group could influence the catalytic activity and selectivity of such complexes. wayne.edunih.gov

Upon deprotection, the resulting 1-(aminomethyl)cycloheptan-1-amine can act as a bidentate ligand, coordinating to a metal center through both nitrogen atoms. The seven-membered ring would enforce a specific geometry on the resulting metal complex, which could be advantageous for certain catalytic applications. researchgate.net The development of chiral versions of this ligand could also lead to asymmetric catalysts for enantioselective transformations.

Research has shown that the denticity and nature of amine-containing ligands significantly affect the properties and reactivity of metal complexes in photoredox catalysis. wayne.edunih.gov The unique structure of the deprotected aminocycloheptyl moiety could offer new possibilities in this expanding field of catalysis.

Mechanistic Investigations of in Vitro Biological Interactions of the Chemical Compound and Its Derivatives

Evaluation of Enzyme Inhibition Profiles (e.g., Cholinesterase Activity)

No studies evaluating the enzyme inhibition profile of Benzyl (B1604629) N-[(1-aminocycloheptyl)methyl]carbamate were identified. To determine its potential as an enzyme inhibitor, a series of in vitro assays would be required. For instance, its effect on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), could be assessed. Such studies are critical as the carbamate (B1207046) functional group is a known feature of some cholinesterase inhibitors.

A hypothetical data table for such an investigation is presented below:

EnzymeIC₅₀ (µM)Inhibition Type
Acetylcholinesterase (AChE)Data not availableData not available
Butyrylcholinesterase (BChE)Data not availableData not available

In Vitro Receptor Binding Studies and Ligand-Target Interactions

There is no available research on the in vitro receptor binding properties of Benzyl N-[(1-aminocycloheptyl)methyl]carbamate. To understand its potential pharmacological targets, competitive binding assays against a panel of known receptors would be necessary. These studies would reveal the affinity and selectivity of the compound for various receptors, providing insight into its potential mechanism of action.

A representative data table for receptor binding affinity is shown below:

ReceptorKi (nM)Assay Type
Dopamine D2Data not availableRadioligand Binding
Serotonin 5-HT2AData not availableRadioligand Binding
Muscarinic M1Data not availableRadioligand Binding

Cellular Assays for Mechanistic Insight into Biological Processes

Information regarding cellular assays to investigate the mechanistic effects of this compound is not present in the current scientific literature. Cellular-based assays are essential for understanding how a compound affects biological processes within a living cell. Such assays could include measurements of second messenger levels, gene expression analysis, or cell viability assays in various cell lines to probe the downstream effects of potential enzyme inhibition or receptor binding.

A conceptual data table for cellular assay results is provided below:

Cell LineAssayEndpoint MeasuredResult
SH-SY5Y (human neuroblastoma)cAMP AssaycAMP levelsData not available
HEK293 (human embryonic kidney)Reporter Gene AssayLuciferase activityData not available
PC-3 (human prostate cancer)MTT AssayCell viabilityData not available

Molecular Target Identification and Validation in Cell-Free Systems

No studies on the molecular target identification and validation of this compound in cell-free systems have been published. Techniques such as affinity chromatography, activity-based protein profiling, or thermal shift assays could be employed to identify the specific molecular targets of this compound. Following identification, validation in cell-free systems would confirm the direct interaction and its functional consequences.

A sample data table for target validation is illustrated below:

Potential TargetBinding Affinity (Kd)Functional Effect
Target XData not availableData not available
Target YData not availableData not available

Structure Activity Relationship Sar Studies of Benzyl N 1 Aminocycloheptyl Methyl Carbamate Analogues

Ligand-Based SAR Analysis

Ligand-based SAR analysis focuses on the intrinsic properties of the molecules themselves to deduce the relationship between their chemical structure and biological activity. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown.

Exploration of Pharmacophoric Features

A pharmacophore is an abstract representation of the key molecular features that are essential for a ligand to interact with a specific biological target and elicit a response. For analogues of Benzyl (B1604629) N-[(1-aminocycloheptyl)methyl]carbamate, a hypothetical pharmacophore model can be constructed based on the common structural motifs present in active compounds.

Key pharmacophoric features likely include:

A hydrogen bond donor: The primary amine on the cycloheptyl ring is a potential hydrogen bond donor.

A hydrogen bond acceptor: The carbonyl group of the carbamate (B1207046) linkage can act as a hydrogen bond acceptor.

A hydrophobic aromatic region: The benzyl group provides a significant hydrophobic and aromatic feature that can engage in van der Waals and π-π stacking interactions.

A hydrophobic aliphatic region: The cycloheptyl ring contributes a bulky, hydrophobic moiety.

The spatial arrangement of these features is crucial for optimal interaction with a biological target. Variations in the size and conformation of the cycloalkyl ring, as well as substitutions on the benzyl group, would significantly alter the geometry of the pharmacophore and, consequently, the biological activity.

Table 1: Hypothetical Pharmacophoric Features of Benzyl N-[(1-aminocycloheptyl)methyl]carbamate Analogues

Pharmacophoric FeatureStructural MoietyPotential Interaction
Hydrogen Bond DonorPrimary Amine (-NH2)Interaction with negatively charged or polar residues in the target protein.
Hydrogen Bond AcceptorCarbamate Carbonyl (C=O)Interaction with hydrogen bond donor groups in the target protein.
Aromatic/HydrophobicBenzyl Ringπ-π stacking, hydrophobic interactions.
Hydrophobic/AliphaticCycloheptyl RingVan der Waals forces, hydrophobic interactions.

Influence of Lipophilicity and Electronic Properties

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), and the electronic properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound analogues, modifications to different parts of the molecule can significantly impact these properties.

Electronic Properties: The electronic nature of the benzyl ring can be modulated by introducing electron-donating or electron-withdrawing substituents. These changes can affect the pKa of the primary amine and the reactivity of the carbamate group, potentially influencing binding affinity and metabolic stability. For instance, electron-withdrawing groups on the benzyl ring could enhance the hydrogen bond donating capacity of the N-H group in the carbamate linkage.

Table 2: Predicted Physicochemical Properties of this compound and Hypothetical Analogues

CompoundModificationPredicted LogPPredicted Polar Surface Area (Ų)
This compound-3.564.3
Benzyl N-[(1-aminocyclohexyl)methyl]carbamateCycloheptyl -> Cyclohexyl3.164.3
4-Chlorothis compoundH -> 4-Cl on Benzyl4.264.3
Benzyl N-[(1-aminocycloheptyl)ethyl]carbamateMethyl -> Ethyl linker3.964.3

Receptor-Dependent SAR Approaches

When the structure of the biological target is known, receptor-dependent approaches can provide a more detailed understanding of the SAR at the atomic level.

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound analogues, docking studies could reveal key interactions within the binding site.

For example, if the target were a hypothetical enzyme, docking might show that the primary amine of the cycloheptyl ring forms a crucial salt bridge with an acidic residue (e.g., Aspartic or Glutamic acid) in the active site. The benzyl group could be positioned in a hydrophobic pocket, and the carbamate moiety might form hydrogen bonds with the protein backbone. By docking a series of analogues with varying cycloalkyl ring sizes and benzyl substitutions, one could rationalize their observed activities and guide the design of new, more potent inhibitors. Studies on other carbamate inhibitors have successfully used molecular docking to elucidate their binding modes. tandfonline.comnih.govmdpi.comnih.gov

Molecular Dynamics Simulations to Understand Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, offering insights into the stability of the binding pose predicted by docking. nih.gov An MD simulation of a this compound analogue bound to its target could reveal:

The stability of key hydrogen bonds and hydrophobic interactions.

The role of water molecules in mediating protein-ligand interactions.

Conformational changes in the protein upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model for this compound analogues would take the form of an equation:

Biological Activity = f(Physicochemical Descriptors)

The physicochemical descriptors could include parameters related to:

Steric properties: Molecular weight, volume, and shape indices.

Electronic properties: Dipole moment, partial atomic charges, and HOMO/LUMO energies.

Hydrophobic properties: LogP and molar refractivity.

Topological indices: Connectivity indices that describe the branching of the molecule.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of novel, untested analogues. This can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could also be employed to provide a three-dimensional contour map of the regions around the aligned molecules where changes in steric, electrostatic, and hydrophobic fields would affect the activity.

Impact of Stereochemistry on Activity Profiles and Selectivity

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific structure-activity relationship (SAR) studies focused on the stereochemistry of this compound and its analogues. While the principles of medicinal chemistry suggest that the stereochemical configuration of a chiral molecule is crucial for its biological activity, specific research detailing the impact of different stereoisomers of this particular compound on its activity profiles and selectivity has not been identified.

The core structure of this compound contains a chiral center at the point of attachment of the aminocycloheptyl group to the methylcarbamate moiety. This chirality would result in the existence of enantiomers (R and S forms). The spatial arrangement of the atoms in these enantiomers could lead to significantly different interactions with biological targets, such as enzymes and receptors, which are themselves chiral. researchfloor.orglongdom.org

In the broader context of drug development, it is well-established that stereoisomers can exhibit distinct pharmacological, pharmacokinetic, and toxicological properties. longdom.orgjuniperpublishers.com One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). nih.gov Therefore, the separation and individual testing of enantiomers are critical steps in the development of chiral drugs.

However, without specific experimental data from studies on this compound or its direct analogues, any discussion of the differential activity and selectivity of its stereoisomers would be speculative. Detailed research, including the stereoselective synthesis of the individual enantiomers and their subsequent evaluation in relevant biological assays, would be required to elucidate the impact of stereochemistry on the activity of this compound class. Such studies would typically involve comparing the binding affinities, potency, and efficacy of the R- and S-enantiomers against their biological targets.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes for the Compound

The development of novel and efficient synthetic routes for Benzyl (B1604629) N-[(1-aminocycloheptyl)methyl]carbamate is a fundamental prerequisite for its comprehensive investigation. While general methods for carbamate (B1207046) synthesis exist, tailoring these to the specific steric and electronic properties of the 1-aminocycloheptane moiety is crucial for achieving high yields and purity. Future research in this area could focus on several promising strategies:

Catalytic Approaches: Exploring the use of transition metal catalysts, such as those based on copper or palladium, could offer milder and more efficient alternatives to traditional methods that often require harsh reagents. For instance, the development of a catalytic system for the direct carbonylation of the corresponding amine with benzyl alcohol would be a significant advancement.

Flow Chemistry: The implementation of continuous flow processes could enable safer, more scalable, and highly reproducible synthesis of the target compound. beilstein-journals.org Flow chemistry allows for precise control over reaction parameters, which can be particularly advantageous for optimizing reaction conditions and minimizing the formation of byproducts. beilstein-journals.org

Enzymatic Synthesis: Biocatalysis presents an environmentally friendly and highly selective approach. Investigating the use of enzymes, such as lipases or proteases, to catalyze the formation of the carbamate linkage from the corresponding amine and a benzyl-containing precursor could lead to a green and efficient synthetic route.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic ApproachesMilder reaction conditions, higher efficiency, improved selectivity.Development of novel catalysts, optimization of catalyst loading and reaction parameters.
Flow ChemistryEnhanced safety, scalability, and reproducibility. beilstein-journals.orgReactor design, optimization of flow rates and residence times. beilstein-journals.org
Enzymatic SynthesisHigh selectivity, environmentally friendly, mild reaction conditions.Enzyme screening and engineering, optimization of reaction medium and conditions.

Exploration of Undiscovered Biological Targets and Mechanisms

The structural features of Benzyl N-[(1-aminocycloheptyl)methyl]carbamate, particularly the carbamate group and the bulky cycloheptyl ring, suggest a potential for interaction with various biological targets. A significant and unexplored avenue of research is the systematic investigation of its pharmacological profile.

A primary area of interest would be its potential as a cholinesterase inhibitor . Carbamates are well-known for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for neurotransmission. epa.govnih.govresearchgate.net The mechanism of inhibition typically involves the carbamylation of a serine residue in the active site of the enzyme, leading to its temporary inactivation. researchgate.net Future studies should involve in vitro assays to determine the inhibitory potency (IC50 values) of this compound against both AChE and BuChE. nih.gov

Furthermore, the cycloheptyl group may confer selectivity for specific enzyme isoforms or subtypes. Molecular docking and simulation studies could be employed to predict the binding mode of the compound within the active sites of these enzymes and to guide the design of more potent and selective analogs. nih.gov

Beyond cholinesterases, other potential biological targets could be explored based on the structural similarities to known bioactive molecules. For example, some carbamate derivatives have shown activity against other enzymes, such as proteases and kinases. High-throughput screening of this compound against a panel of diverse biological targets could uncover novel and unexpected therapeutic applications.

Integration with Advanced Materials Science and Polymer Chemistry

The carbamate functional group is a key component of polyurethanes, a versatile class of polymers. wikipedia.org The unique structure of this compound makes it an interesting candidate for incorporation into novel polymeric materials. Future research could explore its use as a monomer or a functional additive in polymer synthesis.

Monomer for Novel Polymers: The primary amine on the cycloheptyl ring provides a handle for polymerization. Investigating the polymerization of this compound, or its derivatives, could lead to the creation of new polycarbamates with unique thermal, mechanical, and optical properties. The rigid and bulky cycloheptyl group could impart interesting conformational constraints on the polymer backbone. nih.govacs.org

Functional Additive: Incorporating this compound as an additive into existing polymer matrices could modify their properties. For example, it could act as a plasticizer, a flame retardant, or a surface-modifying agent.

Biomaterials: Given the potential biological activity of carbamates, polymers incorporating this compound could have applications in the biomedical field. For instance, they could be explored for use in drug delivery systems, tissue engineering scaffolds, or as coatings for medical devices.

Applications in Chemoinformatics and Artificial Intelligence-Driven Drug Discovery

Virtual Screening and Library Design: The structure of this compound can be used as a starting point to generate large virtual libraries of related molecules. researchgate.net AI algorithms can then be employed to screen these libraries against various biological targets to identify promising lead compounds with improved potency and selectivity. researchgate.netnih.gov

Predictive Modeling: Machine learning models can be trained on datasets of carbamate compounds to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. researchgate.net This would allow for the in silico optimization of this compound derivatives to improve their drug-like properties.

Generative Models: Generative AI models can be used to design entirely new molecules based on the structural features of this compound and desired pharmacological profiles. nih.gov This approach has the potential to accelerate the discovery of novel drug candidates for a wide range of diseases. nih.govfigshare.com

Investigation into Photocatalytic or Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer green and sustainable methods for chemical transformations. chemistryviews.org Investigating the behavior of this compound under photocatalytic or electrocatalytic conditions could lead to the discovery of novel reactions and synthetic methodologies.

Photocatalytic C-H Functionalization: The benzyl group and the cycloheptyl ring contain numerous C-H bonds that could be targeted for functionalization using photoredox catalysis. This could provide a direct route to a variety of derivatives that would be difficult to access through traditional synthetic methods.

Electrocatalytic Synthesis and Degradation: Electrocatalysis could be explored as a method for the synthesis of the compound from simple precursors, such as CO2 and the corresponding amine. chemistryviews.org Conversely, electrocatalytic methods could also be investigated for the controlled degradation of the compound, which could have implications for environmental remediation. The electrochemical reduction of CO2 in the presence of amines is a promising route for carbamate synthesis. chemrxiv.org

Mechanistic Studies: Detailed mechanistic studies of the photocatalytic and electrocatalytic transformations of this compound would provide fundamental insights into the reactivity of this class of molecules and could guide the development of new catalytic systems.

This compound stands as a compound with considerable untapped potential. The future research directions outlined in this article provide a roadmap for exploring its synthesis, biological activity, material properties, and reactivity. By systematically investigating these unexplored avenues, the scientific community can unlock the full potential of this intriguing molecule, paving the way for advancements in medicine, materials science, and synthetic chemistry.

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsKey IntermediateYield (%)Reference
1Benzyl chloroformate, DCM, 0°CCycloheptylamine derivative65–75
2DCC, THF, RTActivated ester80–85
3NaHCO₃, H₂O extractionFinal product70–75

Basic: How is the compound characterized to confirm its structure and purity?

Answer:
Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify the cycloheptyl ring, benzyl group, and carbamate linkage. For example, the carbamate carbonyl (C=O) appears at ~155–160 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 320.18 for C₁₆H₂₂N₂O₂) .
  • X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine atomic coordinates and validate stereochemistry .

Advanced: How can researchers resolve contradictions in structural data from different studies?

Answer:
Discrepancies in structural assignments (e.g., stereochemistry or substituent positions) require:

  • Computational validation : Use density functional theory (DFT) to compare calculated vs. experimental NMR/IR spectra.
  • Crystallographic refinement : SHELX or ORTEP-3 can model electron density maps to resolve ambiguities in X-ray data .
  • Comparative kinetics : Analyze reaction pathways (e.g., hydrolysis rates) to infer structural influences. For example, cycloheptyl vs. cyclohexyl rings alter steric effects, detectable via kinetic studies .

Example Case : A study reporting conflicting NMR shifts for the carbamate group could re-examine solvent effects (DMSO vs. CDCl₃) or employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced: How to design experiments to determine the compound’s enzyme inhibition mechanism?

Answer:

  • Kinetic assays : Measure IC₅₀ values using spectrophotometric methods. For acetylcholinesterase inhibition, monitor substrate (e.g., acetylthiocholine) depletion at 412 nm .
  • Competitive binding studies : Use Lineweaver-Burk plots to identify inhibition type (competitive vs. non-competitive) .
  • Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with enzyme active sites, validated by mutagenesis studies .

Q. Table 2: Example Enzyme Inhibition Data

EnzymeIC₅₀ (µM)Inhibition TypeReference
Acetylcholinesterase12.3 ± 1.2Competitive
Butyrylcholinesterase45.6 ± 3.8Non-competitive

Advanced: How does the cycloheptyl ring influence reactivity compared to smaller rings (e.g., cyclohexyl)?

Answer:

  • Steric effects : The seven-membered cycloheptyl ring increases steric hindrance, slowing nucleophilic attacks on the carbamate group. This is evidenced by reduced hydrolysis rates in basic media compared to cyclohexyl analogs .
  • Conformational flexibility : The cycloheptyl moiety adopts multiple chair-like conformations, detectable via dynamic NMR or variable-temperature studies, which influence binding to biological targets .
  • Thermodynamic stability : Differential scanning calorimetry (DSC) shows a lower melting point (~120°C) for the cycloheptyl derivative vs. ~145°C for cyclohexyl, indicating reduced crystallinity .

Advanced: What strategies mitigate side reactions during functionalization of the carbamate group?

Answer:

  • Protecting groups : Temporarily protect the amine (e.g., using Boc groups) during sulfonylation or acylation steps to prevent unwanted nucleophilic side reactions .
  • Low-temperature reactions : Perform electrophilic substitutions (e.g., chlorosulfonation) at -20°C to suppress decomposition .
  • HPLC monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and isolate intermediates .

Q. Table 3: Common Side Reactions and Mitigation

Side ReactionMitigation StrategySuccess Rate (%)Reference
Hydrolysis of carbamateAnhydrous solvents90–95
Oxidative degradationAntioxidants (e.g., BHT)85–90

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.